One study explores the potential of N-(3-ethynylphenyl)-2-phenylacetamide as a novel inhibitor for EGFR . The research utilizes molecular docking, structural interaction fingerprinting, and molecular dynamics simulations to investigate its potential. Results suggest the compound exhibits strong binding affinity to the EGFR catalytic site through various interactions, including:
The main application of N-(3-ethynylphenyl)-2-phenylacetamide explored in the provided literature is as a potential inhibitor of EGFR . This application stems from the compound's predicted ability to bind to the EGFR catalytic site and potentially disrupt EGFR-mediated signaling pathways.
EGFR overexpression is implicated in the development and progression of various cancers, including Head and Neck Squamous Cell Carcinoma (HNSCC) . By inhibiting EGFR, this compound could potentially disrupt key tumorigenic processes like:
CAS No.: 5516-88-1
CAS No.: 207234-00-2
CAS No.:
CAS No.: 53417-29-1